5-cyclopropyl-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-18(16-11-17(23-19-16)13-5-6-13)20(12-14-3-1-9-22-14)8-7-15-4-2-10-24-15/h1-4,9-11,13H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKYBOOINFVIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-cyclopropyl-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide is a novel compound with potential biological activities that have garnered interest in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 342.41 g/mol
- CAS Number : 1396634-98-2
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and cancer pathways. The isoxazole ring and the thiophene-furan moiety are crucial for binding to these targets, modulating their activity, and leading to therapeutic effects.
Potential Mechanisms Include:
- Inhibition of Cyclooxygenase Enzymes : This may reduce inflammation and pain.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through apoptosis induction.
Anticancer Properties
Research has demonstrated that derivatives of isoxazole compounds exhibit significant cytotoxicity against various cancer cell lines. A study evaluated the cytotoxic activity of several isoxazole-carboxamide derivatives against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines:
| Compound | Cell Line | IC (μg/ml) | Mechanism |
|---|---|---|---|
| 2d | Hep3B | 23 | Apoptosis induction |
| 2e | HeLa | 15.48 | Apoptosis induction |
| 2a | MCF-7 | 39.80 | Antioxidant activity |
Notably, compounds 2d and 2e not only reduced alpha-fetoprotein secretion but also induced a delay in the G2/M phase of the cell cycle, indicating their potential as effective anticancer agents .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. In comparative studies, it was found to exhibit lower IC values than Trolox, a standard antioxidant, suggesting its potential utility in oxidative stress-related conditions .
Case Studies
Several studies have explored the efficacy of similar compounds:
- Cytotoxicity Against Cancer Cell Lines : A series of isoxazole derivatives were synthesized and tested for their cytotoxic effects on multiple cancer cell lines, revealing promising results for specific derivatives that exhibited lower IC values compared to established chemotherapeutics .
- Molecular Docking Studies : These studies indicated strong hydrophobic interactions between the compound's aromatic rings and target proteins, suggesting a robust binding affinity that could translate into enhanced biological activity .
Scientific Research Applications
Potential Mechanisms of Action
- Inhibition of Cyclooxygenase Enzymes Research indicates that the compound may reduce pain and inflammation by inhibiting cyclooxygenase enzymes.
- Anticancer Activity The compound may also inhibit the proliferation of cancer cells by inducing apoptosis.
Anticancer Properties
Isoxazole derivatives have demonstrated cytotoxicity against cancer cell lines. One study evaluated the cytotoxic activity of isoxazole-carboxamide derivatives against liver (Hep3B), cervical (HeLa), and breast (MCF-7) cancer cell lines.
| Compound | Cell Line | IC50 (μg/ml) | Mechanism |
|---|---|---|---|
| 2d | Hep3B | 23 | Apoptosis induction |
| 2e | HeLa | 15.48 | Apoptosis induction |
| 2a | MCF-7 | 39.80 | Antioxidant activity |
Compounds 2d and 2e reduced alpha-fetoprotein secretion and induced a delay in the G2/M phase of the cell cycle, showing their potential as anticancer agents.
Antioxidant Activity
This compound has been tested for antioxidant properties and exhibited lower IC50 values than Trolox, a standard antioxidant, suggesting it could be useful in conditions related to oxidative stress.
Case Studies
- Cytotoxicity Against Cancer Cell Lines A series of synthesized isoxazole derivatives were tested for their cytotoxic effects on multiple cancer cell lines, with some derivatives showing lower IC50 values compared to established chemotherapeutics.
- Molecular Docking Studies These studies indicated strong hydrophobic interactions between the compound’s aromatic rings and target proteins, suggesting a robust binding affinity that could enhance biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of isoxazole-3-carboxamides, which are frequently explored for their bioactivity. Below is a comparative analysis with structurally related compounds:
Key Observations:
Substituent Impact on Bioactivity: The presence of thiophene and furan rings (as in the target compound) is associated with enhanced π-π stacking and hydrogen-bonding interactions, critical for binding to microbial enzymes or nucleic acids .
Molecular Weight and Solubility :
- Higher molecular weight (~385 g/mol) in the target compound compared to simpler analogs (e.g., 209 g/mol for thiazolyl derivatives ) may affect solubility. However, the hydrophilic carboxamide group and heterocycles could mitigate this issue.
Synthetic Feasibility :
- The compound’s synthesis likely parallels routes for similar isoxazole-carboxamides, such as cyclocondensation of hydroxylamine derivatives with diketones, followed by N-alkylation .
Computational and Crystallographic Insights :
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the isoxazole core and functionalizing the thiophene/furan substituents in this compound?
- Methodology :
- Isoxazole Ring Formation : Cyclization of β-ketonitrile precursors under acidic (e.g., H₂SO₄) or basic (e.g., NH₄OAc) conditions is widely used .
- Thiophene/Furan Functionalization : Friedel-Crafts acylation or alkylation can introduce substituents to thiophene/furan rings. For example, thiophene-2-ethylamine can be synthesized via nucleophilic substitution of 2-(thiophen-2-yl)ethyl bromide .
- Coupling Agents : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation between the isoxazole-3-carboxylic acid and the furan/thiophene-containing amines .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR (e.g., δ 6.8–7.2 ppm for thiophene protons) .
Q. How can researchers resolve structural ambiguities in this compound, particularly stereochemical or regiochemical uncertainties?
- Approach :
- X-ray Crystallography : Determines absolute configuration if crystalline derivatives are obtainable (e.g., co-crystallization with chiral auxiliaries) .
- NOESY NMR : Identifies spatial proximity of substituents (e.g., cyclopropyl group orientation relative to the isoxazole ring) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Protocols :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses. Compare IC₅₀ values with reference drugs (e.g., doxorubicin) .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC thresholds ≤50 µg/mL .
- Data Interpretation : Correlate activity with logP values (e.g., >3.0 for enhanced membrane permeability) .
Advanced Research Questions
Q. How can computational modeling elucidate the mechanism of action for this compound’s anticancer activity?
- Methods :
- Molecular Docking : Simulate binding to kinases (e.g., EGFR, VEGFR2) using AutoDock Vina. Prioritize binding poses with ∆G < −7 kcal/mol .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .
- Validation : Compare predicted binding affinities with experimental kinase inhibition data (e.g., IC₅₀ < 1 µM for EGFR) .
Q. What strategies optimize the compound’s pharmacokinetic profile without compromising activity?
- SAR Analysis :
- Cyclopropyl Modification : Replace with bulkier groups (e.g., adamantyl) to enhance metabolic stability but monitor solubility trade-offs .
- Furan/Thiophene Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to improve oxidative stability .
- Experimental Metrics :
- Solubility : Use shake-flask method in PBS (pH 7.4); target >50 µg/mL.
- Microsomal Stability : Incubate with liver microsomes; aim for t₁/₂ > 30 min .
Q. How should researchers address contradictions in reported biological data across structurally similar analogs?
- Case Example :
- Issue : A thiophene-containing analog showed potent anticancer activity (IC₅₀ = 2 µM) , while a furan derivative was inactive (>100 µM) .
- Resolution :
- Electrostatic Potential Maps : Compare charge distribution to identify critical H-bonding or π-π stacking interactions.
- Proteomic Profiling : Use mass spectrometry to detect off-target effects (e.g., tubulin vs. kinase inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
